N-Ethyl-1,3-propanediamine N-Ethyl-1,3-propanediamine
Brand Name: Vulcanchem
CAS No.: 10563-23-2
VCID: VC20982591
InChI: InChI=1S/C5H14N2/c1-2-7-5-3-4-6/h7H,2-6H2,1H3
SMILES: CCNCCCN
Molecular Formula: C5H14N2
Molecular Weight: 102.18 g/mol

N-Ethyl-1,3-propanediamine

CAS No.: 10563-23-2

Cat. No.: VC20982591

Molecular Formula: C5H14N2

Molecular Weight: 102.18 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-1,3-propanediamine - 10563-23-2

Specification

CAS No. 10563-23-2
Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
IUPAC Name N'-ethylpropane-1,3-diamine
Standard InChI InChI=1S/C5H14N2/c1-2-7-5-3-4-6/h7H,2-6H2,1H3
Standard InChI Key ODGYWRBCQWKSSH-UHFFFAOYSA-N
SMILES CCNCCCN
Canonical SMILES CCNCCCN

Introduction

Chemical Structure and Identification

Structural Features

N-Ethyl-1,3-propanediamine contains a propyl chain with amine groups at positions 1 and 3. The nitrogen at position 3 bears an ethyl substituent, creating a secondary amine, while the nitrogen at position 1 remains a primary amine . This asymmetric distribution of substituents gives the molecule distinct chemical properties at each amine site, enabling selective reactions and interactions in various applications.

Chemical Identifiers

The compound is cataloged under various chemical identification systems to ensure proper classification and regulatory compliance. Table 1 presents the key chemical identifiers for N-Ethyl-1,3-propanediamine.

Table 1: Chemical Identifiers for N-Ethyl-1,3-propanediamine

Identifier TypeValue
CAS Registry Number10563-23-2
IUPAC NameN'-ethylpropane-1,3-diamine
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Standard InChIInChI=1S/C5H14N2/c1-2-7-5-3-4-6/h7H,2-6H2,1H3
Standard InChIKeyODGYWRBCQWKSSH-UHFFFAOYSA-N
SMILES NotationCCNCCCN
FDA UNIIX4W65IF5EO
EPA Substance Registry System1,3-Propanediamine, N-ethyl- (10563-23-2)

The compound can be represented in various chemical notations, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), which provide standardized ways to encode the molecular structure in text format. These identifiers are essential for unambiguous identification in chemical databases and regulatory documentation.

Physical and Chemical Properties

Basic Physical Properties

N-Ethyl-1,3-propanediamine exhibits physical properties typical of small aliphatic diamines. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of N-Ethyl-1,3-propanediamine

PropertyValueSource
Physical StateLiquid at room temperature
Boiling Point156 °C (at 735 Torr)
Density0.826±0.06 g/cm³ (Predicted)
LogP-0.085 (estimated)
pKa10.74±0.10 (Predicted)

The compound has a relatively high boiling point compared to its molecular weight, which is characteristic of diamines due to intermolecular hydrogen bonding . Its predicted density is less than water, suggesting it would float if mixed with water, though miscibility factors would also influence this behavior.

Chemical Reactivity

As a diamine, N-Ethyl-1,3-propanediamine contains two nitrogen centers with different reactivity profiles. The primary amine (-NH2) is generally more nucleophilic than the secondary amine (-NH-) and often reacts preferentially with electrophiles. Both amine groups can participate in typical amine reactions, including:

  • Nucleophilic substitution reactions

  • Acid-base reactions (acting as a base)

  • Condensation reactions with carbonyl compounds

  • Coordination with metal ions

  • Addition to epoxides and other electrophilic centers

The compound's basicity, derived from its amine groups, makes it reactive with acids to form ammonium salts. This property can be utilized in various applications, including as an intermediate in synthesis reactions and in analytical procedures .

Applications and Uses

ParameterRecommendation
Storage Temperature2-8°C
Storage AtmosphereUnder inert gas (nitrogen or argon)
Container MaterialChemical-resistant materials compatible with amines
Protective EquipmentChemical-resistant gloves, safety goggles, lab coat, ventilation
IncompatibilitiesStrong oxidizers, acids, acid chlorides, acid anhydrides

Due to its amine functionality, N-Ethyl-1,3-propanediamine should be kept away from strong oxidizers, acids, and other reactive compounds that could lead to exothermic reactions or generation of hazardous byproducts.

Related Compounds

Parent Compound

The parent compound of N-Ethyl-1,3-propanediamine is 1,3-propanediamine (C3H10N2), which lacks the ethyl group present in N-Ethyl-1,3-propanediamine. 1,3-Propanediamine has a molecular weight of 74.12 g/mol and serves as the basic structural scaffold upon which N-Ethyl-1,3-propanediamine is built. The parent compound finds use in various industrial applications and serves as a precursor to numerous derivatives.

Structural Analogs

Several structural analogs of N-Ethyl-1,3-propanediamine exist, differing in the nature and position of substituents on the propane backbone or the amine groups. Notable examples from the search results include:

  • N,N-Dimethyl-1,3-propanediamine (CAS: 109-55-7): Contains two methyl groups on one nitrogen atom instead of one ethyl group .

  • N,N-Diethyl-1,3-propanediamine (CAS: 10061-68-4): Features two ethyl groups on one nitrogen atom .

  • N,N'-Bis(2-aminoethyl)-1,3-propanediamine (CAS: 4741-99-5): Contains additional aminoethyl substituents on both nitrogen atoms .

These structural analogs share similar chemical properties but may differ in reactivity, basicity, and application profiles due to the variations in their substituent patterns.

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